molecular formula C11H12 B3049912 5,7-Dimethyl-1H-indene CAS No. 22484-28-2

5,7-Dimethyl-1H-indene

Cat. No. B3049912
CAS RN: 22484-28-2
M. Wt: 144.21 g/mol
InChI Key: VFFREFLVFCXNDU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indene is a chemical compound with the molecular formula C11H12 . It has an average mass of 144.213 Da and a monoisotopic mass of 144.093903 Da . It contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1H-indene includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure . It contains 1 double bond and 6 aromatic bonds .


Physical And Chemical Properties Analysis

5,7-Dimethyl-1H-indene has a molecular formula of C11H12, an average mass of 144.213 Da, and a monoisotopic mass of 144.093903 Da .

Scientific Research Applications

Organometallic Complex Formation

  • Indene reacts with ReH7(PPh3)2 to form organometallic complexes, which are significant in the study of metal-organic frameworks and catalysis (Rosini & Jones, 1993).

Polymerization Catalysts

  • Chiral indene derivatives are used to synthesize bis(η-indenyl) derivatives, which are effective in catalyzing the polymerization of ethylene and propene, highlighting their importance in polymer science (Bandy, Green, Gardiner, & Prout, 1991).

Photochemical and Thermal Reactivity

  • Studies on the photochemical and thermal reactivity of indene derivatives provide insights into the synthesis of new organic compounds, useful in material science and pharmaceutical research (Christl et al., 2006).

Molecular Dynamics in Organometallics

  • Investigations into the molecular dynamics of (Trimethylsilyl)indene and its derivatives offer valuable information for the development of new materials and catalysts in organometallic chemistry (Stradiotto et al., 1996).

Chemical Reactivity and Mechanisms

  • The study of the reactivity and mechanisms of indene derivatives in various chemical reactions contributes to a deeper understanding of organic synthesis processes, which is crucial for developing new pharmaceuticals and materials (Wendelin, Schermanz, & Breitmaier, 1988).

Environmental Applications

  • The examination of indene derivatives as corrosion inhibitors highlights their potential application in protecting metals against environmental damage, showcasing their importance in materials engineering and environmental sciences (Chafiq et al., 2020).

Molecular Structure Analysis

  • Detailed studies on the molecular structure and vibrational properties of indene derivatives are crucial for the development of new materials and in understanding the properties of existing compounds (Prasad et al., 2010).

properties

IUPAC Name

5,7-dimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFREFLVFCXNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CC=CC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177012
Record name 5,7-Dimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1H-indene

CAS RN

22484-28-2
Record name 5,7-Dimethyl-1H-indene
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Record name 5,7-Dimethyl-1H-indene
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Record name 5,7-Dimethyl-1H-indene
Source EPA DSSTox
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Record name 5,7-dimethyl-1H-indene
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Record name 5,7-DIMETHYL-1H-INDENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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